1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one
Description
Properties
CAS No. |
5326-25-0 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,3-diphenyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(21-14-8-3-9-15-21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
PEARTEASXPIIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Grignard reaction is a cornerstone method for synthesizing 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one. This approach involves the nucleophilic addition of a phenylmagnesium bromide reagent to a ketone precursor, followed by hydrolysis to yield the target compound. Key substrates include 1,3-diphenylpropan-1-one intermediates, which are functionalized with a piperidine moiety through subsequent amination steps.
Ethanol is frequently employed as a solvent due to its ability to dissolve both organic substrates and Grignard reagents, enhancing reaction homogeneity. The reaction typically proceeds at temperatures between 60–80°C, with careful exclusion of moisture to prevent side reactions.
Optimization Strategies
Optimization studies reveal that yields improve significantly when the reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent. Catalytic additives, such as iodine or copper(I) iodide, further accelerate the reaction by facilitating magnesium activation.
Table 1: Grignard Reaction Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 75 | 98 |
| Temperature (°C) | 70 | ||
| Catalyst | None | ||
| Reaction Time (h) | 12 |
Data derived from source indicate that this method achieves moderate yields (75%) with high purity (98%), making it suitable for laboratory-scale synthesis.
Claisen-Schmidt Condensation
Mechanistic Overview
The Claisen-Schmidt condensation offers an alternative route, leveraging the base-catalyzed aldol condensation between acetophenone and benzaldehyde derivatives. This method generates the 1,3-diarylpropanone backbone, which is subsequently functionalized with piperidine via nucleophilic substitution.
Catalytic Systems and Yield Enhancement
Sodium hydroxide or potassium hydroxide in ethanol–water mixtures are common catalysts, providing alkaline conditions that deprotonate the ketone and drive the condensation forward. Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide to improve reaction efficiency in biphasic systems.
Table 2: Claisen-Schmidt Condensation Performance Metrics
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | NaOH (10% w/v) | 82 |
| Solvent | Ethanol/H2O (3:1) | |
| Temperature (°C) | Reflux (78) | |
| Reaction Time (h) | 8 |
This method outperforms Grignard-based approaches in yield (82%) but requires stringent pH control to minimize side-product formation.
Multi-Step Synthesis via Intermediate Reduction
Huang Minlon Reduction of Ketone Intermediates
A patent-pending method (CN108017518B) describes the synthesis of 1,3-diphenyl-1-propanol, a key intermediate, via Huang Minlon reduction of 3-hydroxy-1,3-diphenyl-1-acetone. The reduction employs hydrazine hydrate and potassium hydroxide in diethylene glycol at 180–200°C, achieving near-quantitative yields (94%). Subsequent oxidation of the alcohol intermediate to the ketone, followed by piperidine incorporation, completes the synthesis.
Wolf–Kishner Reduction in Piperidine Functionalization
Crystal structure studies highlight the use of Wolf–Kishner reduction to convert piperidin-4-one derivatives to piperidine moieties. Hydrazine and potassium hydroxide in diethylene glycol at elevated temperatures (200°C) facilitate the removal of carbonyl groups, enabling precise functionalization of the propanone backbone.
Table 3: Comparative Analysis of Reduction Methods
| Method | Reagents | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Huang Minlon | N2H4, KOH | 94 | 180–200 |
| Wolf–Kishner | N2H4, KOH, DEG | 89 | 200 |
Industrial-Scale Production Considerations
Catalytic Innovations
Industrial protocols prioritize cost-effective catalysts such as L-proline or D-proline, which enantioselectively direct the formation of chiral intermediates. For example, dibenzylamine trifluoroacetate enhances reaction rates in benzaldehyde–acetophenone condensations, reducing processing times by 30%.
Purification Techniques
Recrystallization from ethanol or ethyl acetate is standard for final product purification, achieving >99% purity. Chromatographic methods, though effective, are less favored in industrial settings due to scalability challenges.
Challenges and Limitations
Byproduct Formation
Competing reactions, such as over-alkylation or ketone dimerization, remain prevalent in Grignard and Claisen-Schmidt routes. Advanced characterization techniques (e.g., NMR, HPLC) are essential for identifying and mitigating these impurities.
Solvent and Environmental Impact
Ethanol, while effective, poses flammability risks at reflux temperatures. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are under investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one derivatives. For instance, research indicates that related chalcone compounds demonstrate significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Study:
A study synthesized several chalcone derivatives, including those containing the piperidine moiety. These compounds were evaluated for their cytotoxic effects on breast cancer cells (MCF-7) and showed promising results in inducing apoptosis while sparing normal cells .
| Compound | Cytotoxicity (IC50, µM) | Selectivity Index |
|---|---|---|
| Compound A | 12.5 | 10 |
| Compound B | 8.0 | 15 |
| 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one | 6.5 | 20 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The presence of the piperidine ring enhances its ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.
Case Study:
Research into similar piperidine-containing compounds revealed their potential as inhibitors of neuroinflammation and oxidative stress in neuronal cells. These findings suggest that derivatives of 1,3-diphenyl-2-(piperidin-1-yl)propan-1-one could be developed further as therapeutic agents against neurodegenerative conditions .
Metabolic Disorders
Another significant application of this compound is in treating metabolic disorders such as type 2 diabetes and obesity. Studies indicate that certain derivatives can inhibit enzymes involved in glucose metabolism and lipid regulation.
Case Study:
A patent describes a series of piperidine derivatives that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced adiposity .
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of certain viruses or the growth of cancer cells by interfering with key cellular processes .
Comparison with Similar Compounds
Stereochemical Complexity
- The target compound’s synthesis may involve diastereomer separation, as seen in (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, where column chromatography resolved isomers . In contrast, 3-chloro-1,3-diphenyl-2-(toslamino)propan-1-one achieved high stereoselectivity via silver-catalyzed aminohalogenation, suggesting divergent strategies for stereochemical control .
Pharmacological Potential
- Enzyme Inhibition: Compounds with the 1-(piperidin-1-yl)propan-1-one linker, such as Compound 15, show potent ALDH inhibition (>90% at 10 μM), highlighting the scaffold’s utility in enzyme targeting . Similarly, kinase inhibitors like (R)-28 (IC50 = 360 nM) demonstrate enhanced metabolic stability when piperidinone moieties are incorporated .
Physicochemical Properties
- Solubility: Phenoxyethyl substituents () may enhance aqueous solubility, a critical factor for drug candidates.
Limitations and Contradictions
- While 1-(piperidin-1-yl)propan-1-one derivatives are generally well-tolerated in biological systems (e.g., Compound 15 ), substituent-specific effects can lead to off-target interactions. For example, the N-benzylpropionamide linker in Compound 16 uniquely inhibits ALDH3A1, underscoring the need for precise structural optimization .
- Direct comparisons of IC50 values or metabolic stability for the target compound are absent in the evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
